molecular formula C9H6N4 B12271371 1-phenyl-1H-1,2,3-triazole-4-carbonitrile CAS No. 61456-87-9

1-phenyl-1H-1,2,3-triazole-4-carbonitrile

Cat. No.: B12271371
CAS No.: 61456-87-9
M. Wt: 170.17 g/mol
InChI Key: BKFLGIQLHBKHKO-UHFFFAOYSA-N
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Description

1-Phenyl-1H-1,2,3-triazole-4-carbonitrile is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by a phenyl group attached to the first nitrogen atom of the triazole ring and a carbonitrile group at the fourth position. It is known for its stability and diverse chemical reactivity, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,3-triazole-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of azidophenyl phenylselenides with a range of alpha-keto nitriles in the presence of dimethyl sulfoxide as the solvent and a catalytic amount of diethylamine .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the copper-catalyzed azide-alkyne cycloaddition reaction. This method is favored due to its high yield and mild reaction conditions, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

1-Phenyl-1H-1,2,3-triazole-4-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-1H-1,2,3-triazole-4-carbonitrile involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. For instance, it has been shown to interact with high-abundant blood proteins, such as human serum albumin and human immunoglobulin G, through hydrophobic interactions . These interactions can modulate signaling pathways and cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

1-Phenyl-1H-1,2,3-triazole-4-carbonitrile can be compared with other triazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

61456-87-9

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

1-phenyltriazole-4-carbonitrile

InChI

InChI=1S/C9H6N4/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-5,7H

InChI Key

BKFLGIQLHBKHKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C#N

Origin of Product

United States

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